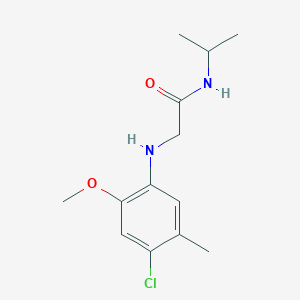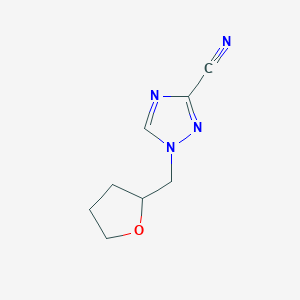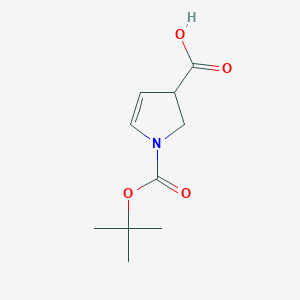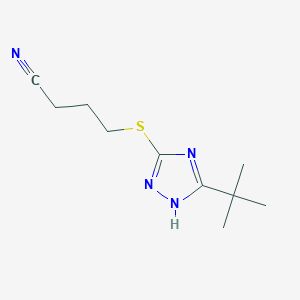
Ethyl 3-methyl-7-nitro-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methyl-7-nitro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of an ethyl ester group at the 2-position, a methyl group at the 3-position, and a nitro group at the 7-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-7-nitro-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodoaniline and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a copper iodide catalyst and a base, such as sodium ethoxide, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-7-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroindole derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Nitroindole derivatives.
Reduction: Aminoindole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Ethyl 3-methyl-7-nitro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-7-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows the compound to bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylindole-3-carboxylate: Similar structure but lacks the nitro group at the 7-position.
Ethyl 3-formyl-1H-indole-2-carboxylate: Contains a formyl group instead of a nitro group.
Uniqueness
Ethyl 3-methyl-7-nitro-1H-indole-2-carboxylate is unique due to the presence of the nitro group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This structural feature makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
ethyl 3-methyl-7-nitro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12N2O4/c1-3-18-12(15)10-7(2)8-5-4-6-9(14(16)17)11(8)13-10/h4-6,13H,3H2,1-2H3 |
InChI Key |
RHEMXLGKTCNVMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(4-Chlorophthalazin-1-yl)amino]ethanol](/img/structure/B14907416.png)
![2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide](/img/structure/B14907417.png)


![tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14907441.png)


![6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14907454.png)

